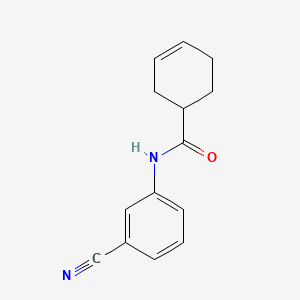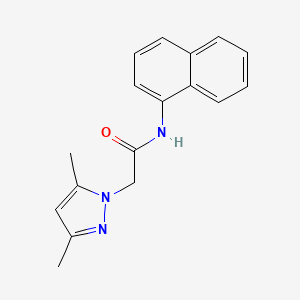
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide, also known as MT-45, is a synthetic opioid that was first synthesized in the late 1970s. It was initially developed as a potential painkiller, but its use was never approved for human consumption due to its high potential for abuse and addiction. Despite this, MT-45 has gained popularity as a designer drug and has been associated with numerous cases of overdose and death.
Mecanismo De Acción
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception and mood. By binding to these receptors, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide can produce analgesic effects and feelings of euphoria and relaxation. However, it can also lead to respiratory depression, which can be fatal in high doses.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase dopamine release in the brain, which is responsible for its euphoric effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide in lab experiments is its strong analgesic effects, which can be useful in studying pain perception and management. However, its high potential for abuse and addiction makes it difficult to use in human studies, and its toxicity and potential for overdose make it dangerous to handle.
Direcciones Futuras
Despite its potential therapeutic applications, the high potential for abuse and addiction associated with 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide makes it unlikely to be approved for medical use. Future research should focus on developing safer and more effective painkillers that do not have the same addictive properties as opioids like 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide. Additionally, more research is needed to understand the mechanisms underlying the addictive properties of opioids and to develop new treatments for opioid addiction.
Métodos De Síntesis
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide is synthesized by reacting 2-phenethylamine with 2-thiophene carboxylic acid to form the intermediate compound 2-(2-thiophen-2-yl-ethyl)phenethylamine. The intermediate compound is then reacted with methyl isocyanate and 4-chlorobenzoyl chloride to form the final product, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been primarily used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to have strong analgesic effects, similar to other opioids such as morphine and fentanyl. However, due to its high potential for abuse and addiction, it has not been approved for medical use.
Propiedades
IUPAC Name |
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-15(16(20)18-10-9-14-8-5-11-22-14)19-17(21-12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQREZCSEOJDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)
